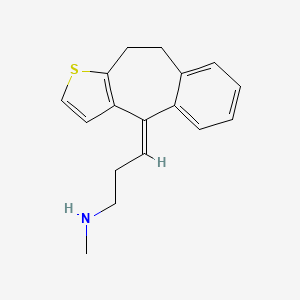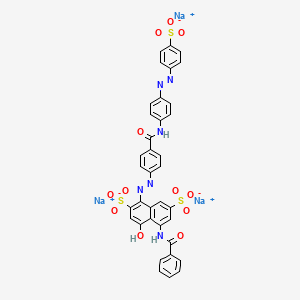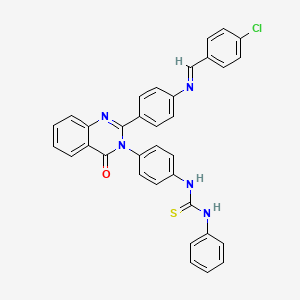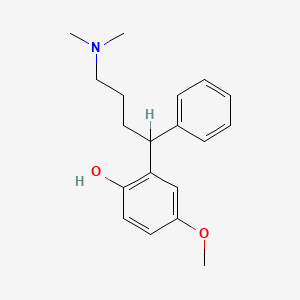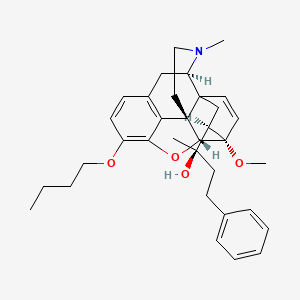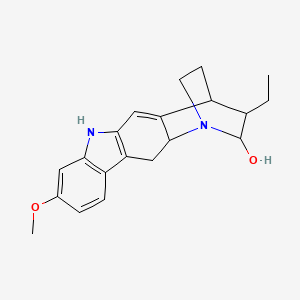
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-(((4-(trifluoromethyl)phenyl)methyl)amino)propyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-(((4-(trifluoromethyl)phenyl)methyl)amino)propyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, multiple methyl groups, and a trifluoromethylphenyl moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Métodos De Preparación
The synthesis of 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-(((4-(trifluoromethyl)phenyl)methyl)amino)propyl)-, dihydrochloride involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methyl Groups: Methylation reactions are employed to introduce the four methyl groups at the 2, 2, 5, and 5 positions.
Attachment of the Trifluoromethylphenyl Moiety: This step involves the use of reagents such as trifluoromethylbenzyl chloride in a substitution reaction.
Formation of the Amide Bond: The amide bond is formed through a reaction between the amine and carboxylic acid functional groups.
Conversion to Dihydrochloride Form: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.
Análisis De Reacciones Químicas
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-(((4-(trifluoromethyl)phenyl)methyl)amino)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethylphenyl moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-(((4-(trifluoromethyl)phenyl)methyl)amino)propyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-(((4-(trifluoromethyl)phenyl)methyl)amino)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethylphenyl moiety plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
When compared to similar compounds, 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-(((4-(trifluoromethyl)phenyl)methyl)amino)propyl)-, dihydrochloride exhibits unique properties due to the presence of the trifluoromethyl group and the specific arrangement of its functional groups. Similar compounds include:
1-Hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide: This compound has a different functional group arrangement, leading to distinct chemical and biological properties.
2,2,5,5-Tetramethyl-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)pyrrolidine-3-carboxamide: The presence of a quinazolinyl moiety in this compound results in different reactivity and applications.
Propiedades
Número CAS |
93798-96-0 |
|---|---|
Fórmula molecular |
C20H32Cl2F3N3O |
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-N-[3-[[4-(trifluoromethyl)phenyl]methylamino]propyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C20H30F3N3O.2ClH/c1-18(2)12-16(19(3,4)26-18)17(27)25-11-5-10-24-13-14-6-8-15(9-7-14)20(21,22)23;;/h6-9,16,24,26H,5,10-13H2,1-4H3,(H,25,27);2*1H |
Clave InChI |
AJXVIRGCROPLJO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=C(C=C2)C(F)(F)F)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)

